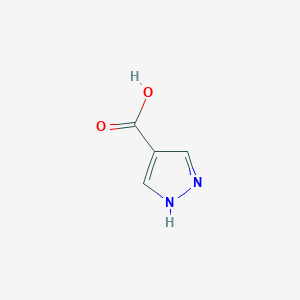

1H-Pyrazol-4-carbonsäure

Übersicht

Beschreibung

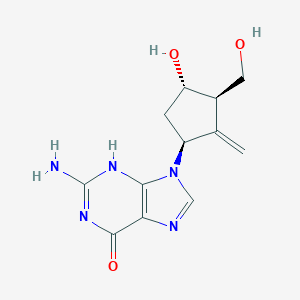

1H-Pyrazole-4-carboxylic acid is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound forms quasi-linear ribbons linked by cyclic hydrogen bonds between pyrazole and carboxylic acid groups, which exhibit dynamic proton disorder at high temperatures and a proton disorder-order transition at low temperatures .

Synthesis Analysis

The synthesis of derivatives of 1H-pyrazole-4-carboxylic acid has been explored in several studies. For instance, 1H-pyrazole-3-carboxylic acid was converted into corresponding amides and esters through reactions with various nucleophiles . A "one-pot" synthesis method has also been reported for 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids, which is notable for its efficiency and adherence to green chemistry principles .

Molecular Structure Analysis

The molecular structure of 1H-pyrazole-4-carboxylic acid derivatives has been extensively studied using techniques such as solid-state NMR, X-ray crystallography, and computational methods. The studies reveal that the compound can exhibit different hydrogen bonding patterns and molecular conformations depending on the conditions, such as temperature and the presence of defects . Theoretical calculations have also been used to predict the structure and properties of these compounds .

Chemical Reactions Analysis

1H-Pyrazole-4-carboxylic acid and its derivatives undergo various functionalization reactions. For example, the acid chloride derivative of 1H-pyrazole-3-carboxylic acid reacts with 2,3-diaminopyridine to yield corresponding carboxamides and imidazo[4,5-b]pyridine derivatives . Cyclization reactions have also been reported, leading to the formation of pyrazolo[3,4-d]pyridazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazole-4-carboxylic acid derivatives have been characterized through experimental and computational studies. These compounds exhibit interesting photoluminescent behaviors due to various charge transitions . The nonlinear optical activity of these molecules has been attributed to small energy gaps between the frontier molecular orbitals . Additionally, the intermolecular hydrogen bonds and π-π interactions play a significant role in the stabilization of the crystal packing of these compounds .

Wissenschaftliche Forschungsanwendungen

Metall-organische Gerüstverbindungen (MOFs)

1H-Pyrazol-4-carbonsäure: wird bei der Synthese von MOFs verwendet, die kristalline Materialien mit gut definierten porösen Strukturen sind. Diese MOFs weisen einzigartige chemische und strukturelle Eigenschaften auf, wodurch sie sich aufgrund ihrer konstruierten Flexibilität und Wirt-Gast-Interaktionschemie für verschiedene Anwendungen eignen .

Sensoranwendungen

Die aus This compound abgeleiteten MOFs können für Sensoranwendungen entwickelt werden. Ihre Fähigkeit, neuartige Architekturen zu bilden, ermöglicht die Entwicklung von Sensoren, die eine große Bandbreite an Substanzen mit hoher Empfindlichkeit und Selektivität nachweisen können .

Katalyse

Diese MOFs spielen auch eine wichtige Rolle in der Katalyse. Die auf This compound basierenden MOFs können als Katalysatoren in verschiedenen chemischen Reaktionen fungieren, wodurch die Effizienz und Selektivität dieser Prozesse möglicherweise erhöht wird .

Arzneimittelverabreichung

Die MOFs, die This compound enthalten, haben vielversprechende Anwendungen in der Arzneimittelverabreichung. Ihre poröse Struktur kann genutzt werden, um pharmazeutische Wirkstoffe kontrolliert zu transportieren und freizusetzen, was für eine gezielte Therapie entscheidend ist .

Lumineszenz

Aufgrund der photophysikalischen Eigenschaften von This compound können MOFs, die diese Verbindung enthalten, im Bereich der Lumineszenz eingesetzt werden. Sie können verwendet werden, um Materialien zu erzeugen, die unter bestimmten Bedingungen Licht emittieren, was für optische Geräte und Displays wertvoll ist .

Synthese von Pyrazolderivaten

This compound: dient als wichtiges Zwischenprodukt bei der Synthese von strukturell diversen Pyrazolderivaten. Diese Derivate besitzen eine große Bandbreite an synthetischen, biologischen und photophysikalischen Eigenschaften, wodurch sie in der Materialwissenschaft und industriellen Anwendungen wertvoll sind .

Biologische Aktivitäten

Pyrazolderivate, einschließlich derer, die von This compound abgeleitet sind, zeigen verschiedene biologische Aktivitäten. Sie wurden für ihre antibakteriellen, entzündungshemmenden, krebshemmenden, schmerzlindernden, krampflösenden, wurmtötenden, antioxidativen und herbiziden Eigenschaften bekannt .

Landwirtschaftliche Chemie

In der landwirtschaftlichen Chemie wird This compound als synthetisches Vorläufermolekül für die Modifizierung und Synthese von Pestizidmolekülen verwendet. Sie spielt eine entscheidende Rolle bei der strukturellen Modifizierung und Synthese von Isoxazol-basierten Herbiziden .

Wirkmechanismus

Target of Action

1H-Pyrazole-4-carboxylic acid is a compound with a variety of potential targets. One such target is the Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandin D2, a mediator involved in various physiological and pathological processes including inflammation, sleep regulation, and allergic responses .

Mode of Action

It is believed that the compound interacts with its targets, such as hematopoietic prostaglandin d synthase, leading to changes in the activity of these targets

Biochemical Pathways

1H-Pyrazole-4-carboxylic acid may affect various biochemical pathways due to its potential interaction with multiple targets. For instance, by interacting with Hematopoietic prostaglandin D synthase, it could potentially influence the prostaglandin biosynthesis pathway . .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

Given its potential interaction with hematopoietic prostaglandin d synthase, it could potentially influence the production of prostaglandin d2, thereby affecting the physiological and pathological processes mediated by this compound .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-4(8)3-1-5-6-2-3/h1-2H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBBXSASDSZJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191150 | |

| Record name | 1H-Pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37718-11-9 | |

| Record name | Pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37718-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carboxypyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037718119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CARBOXYPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XJZ84GV8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Carboxypyrazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)

![3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B133713.png)